molecular formula C24H24ClN3O2 B12610718 1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl-

1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl-

Cat. No.: B12610718
M. Wt: 421.9 g/mol
InChI Key: FERHPCZABHYPHY-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, a carboxamide group, and a phenyl group substituted with a chlorophenoxy moiety. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl- typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Studies

1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl- has been investigated for its potential pharmacological effects. Research indicates that compounds with similar structures often exhibit activity against various targets, including:

  • Dopamine Receptors : Compounds in this class may serve as antagonists or agonists at dopamine receptors, potentially influencing conditions such as schizophrenia and Parkinson's disease.
  • Serotonin Receptors : Similar piperazine derivatives have shown promise in modulating serotonin receptor activity, which is crucial for mood regulation and anxiety disorders.

Anticancer Activity

Recent studies have explored the anticancer potential of piperazine derivatives. For instance, the structural modifications of piperazine-based compounds have been linked to enhanced efficacy against cancer cell lines. This compound's unique structure may allow it to inhibit tumor growth or induce apoptosis in malignant cells.

Neuroprotective Effects

Research has suggested that piperazine derivatives can exhibit neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Huntington's disease. The ability of this compound to cross the blood-brain barrier could make it a candidate for further investigation in neuroprotection.

Synthetic Pathways and Case Studies

The synthesis of 1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl- typically involves multi-step reactions starting from commercially available precursors. A notable case study involved the optimization of synthesis routes to improve yield and purity, demonstrating the compound's potential as a lead candidate in drug discovery programs.

Example Synthesis Route:

  • Starting Material : Begin with commercially available chlorophenol derivatives.
  • Reaction Conditions : Utilize coupling reactions under controlled conditions to form the piperazine ring.
  • Purification : Employ chromatographic techniques to isolate the desired product.

Toxicological Studies

Understanding the safety profile of new chemical entities is crucial in drug development. Preliminary toxicological assessments indicate that while certain piperazine derivatives may exhibit toxicity at high doses, this compound's specific profile requires further investigation through comprehensive preclinical studies.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl- involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazinecarboxamide, N,N-diethyl-4-methyl-: Another piperazine derivative with different substituents.

    1-Piperazinecarboxamide, 4-((3-(4-chlorophenoxy)phenyl)methyl)-N-3-pyridinyl-: A similar compound with a pyridinyl group instead of a phenyl group.

Uniqueness

1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenoxy moiety and the phenyl group enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl- is a chemical compound that has garnered attention due to its potential biological activities. This compound, with a molecular formula of C24H24ClN3O2 and a molecular weight of 415.92 g/mol, belongs to the class of piperazine derivatives. Its structural characteristics include a piperazine ring and a chlorophenyl group, which may contribute to its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets, including receptors and enzymes. Studies suggest that piperazine derivatives often exhibit activity through modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds similar to 1-Piperazinecarboxamide have shown potential antidepressant effects in animal models. These effects are often linked to serotonin receptor modulation .
  • Analgesic Properties : Some studies have reported analgesic activity associated with piperazine derivatives, suggesting that this compound may also possess pain-relieving properties. The mechanisms are believed to involve opioid receptor pathways .
  • Antimicrobial Activity : Preliminary evaluations have indicated that certain piperazine derivatives exhibit antimicrobial properties against various pathogens, although specific data on this compound is limited .

Case Studies

A study focused on the synthesis and biological evaluation of related compounds demonstrated that structural modifications can significantly influence pharmacological outcomes. For instance, altering substituents on the piperazine ring can enhance binding affinity to target receptors, thus improving therapeutic efficacy .

Comparative Biological Activity

Compound NameMolecular FormulaBiological ActivityReference
1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl-C24H24ClN3O2Potential antidepressant, analgesic
N-(4-tert-butylphenyl)-4-3-chloropyridin-2-yl_piperazine-1-carboxamideC17H18ClN3O2Analgesic activity
Piperazine derivatives (general)VariousAntimicrobial, antidepressant

Research Findings

Recent investigations into the structure-activity relationship (SAR) of piperazine derivatives have provided insights into how modifications can enhance biological activity. For example, the introduction of electron-withdrawing groups like chlorine has been shown to increase the lipophilicity of the compounds, potentially leading to improved receptor interactions and bioavailability .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with 1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl-. Specific areas for future study include:

  • Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
  • In vivo studies to evaluate therapeutic efficacy and safety profiles.
  • Exploration of potential applications in treating neurological disorders or as antimicrobial agents.

Properties

Molecular Formula

C24H24ClN3O2

Molecular Weight

421.9 g/mol

IUPAC Name

4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C24H24ClN3O2/c25-20-9-11-22(12-10-20)30-23-8-4-5-19(17-23)18-27-13-15-28(16-14-27)24(29)26-21-6-2-1-3-7-21/h1-12,17H,13-16,18H2,(H,26,29)

InChI Key

FERHPCZABHYPHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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